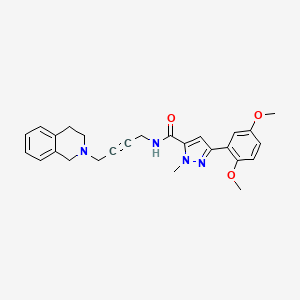![molecular formula C12H15N3O2 B2698375 butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1095822-84-6](/img/structure/B2698375.png)
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.271 . This compound is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate consists of a pyrrolopyrimidine core with a butyl ester and a methyl group attached . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, such as its solubility in DMSO, are not specified in the available resources . Further experimental studies would be needed to determine these properties.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, focusing on six unique applications:
Anticancer Agents
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives have shown significant potential as anticancer agents. These compounds can inhibit various kinases, which are crucial for cancer cell proliferation and survival. For instance, some derivatives have demonstrated potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, leading to apoptosis in cancer cells . This makes them promising candidates for developing targeted cancer therapies.
Kinase Inhibitors
This compound is also being explored as a multi-targeted kinase inhibitor. Kinases play a vital role in numerous cellular processes, including cell division and metabolism. By inhibiting these enzymes, butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives can potentially treat various diseases characterized by abnormal kinase activity, such as cancer and inflammatory disorders .
Anti-inflammatory Agents
Research has indicated that derivatives of this compound can act as anti-inflammatory agents. By inhibiting specific kinases involved in inflammatory pathways, these compounds can reduce inflammation and provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Antiviral Agents
There is ongoing research into the antiviral properties of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives. These compounds have shown potential in inhibiting viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. This application could lead to the development of new antiviral drugs .
Neuroprotective Agents
Some studies suggest that derivatives of this compound may have neuroprotective effects. By modulating kinase activity in neural cells, these compounds could potentially protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This application is particularly promising for developing treatments that can slow down or prevent the progression of these conditions .
Antibacterial Agents
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives are also being investigated for their antibacterial properties. These compounds can inhibit bacterial enzymes and disrupt bacterial cell processes, making them potential candidates for new antibacterial drugs. This is especially important in the context of rising antibiotic resistance .
Future Directions
The future directions for research on butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate could include further studies on its synthesis, reactions, and potential biological activity. Given the interest in pyrrolopyrimidines in medicinal chemistry, this compound could be a useful starting point for the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Result of Action
Related compounds have been shown to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-5-17-12(16)10-9-6-8(2)15-11(9)14-7-13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKPWNPPRIYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C2C=C(NC2=NC=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2698295.png)
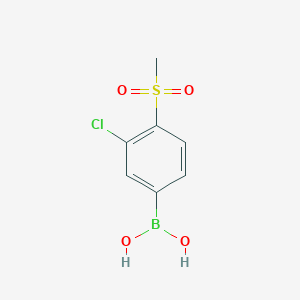
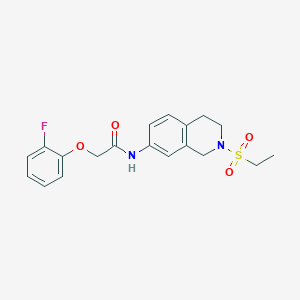
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2698301.png)
![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)

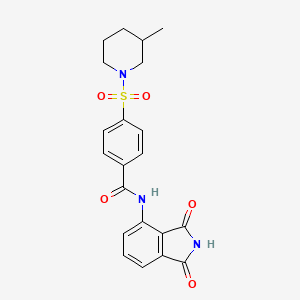
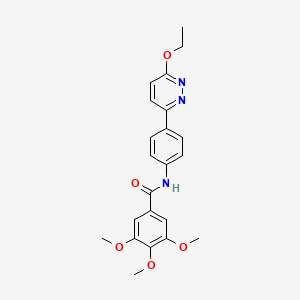
![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

